molecular formula C12H27NO3Si B11858603 (2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate

(2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate

Katalognummer: B11858603
Molekulargewicht: 261.43 g/mol
InChI-Schlüssel: AKVFWMRGUMBSOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate is an organic compound with a complex structure that includes both an amine and a silyl ether functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate typically involves the reaction of diethylamine with ethylene oxide to form 2-(diethylamino)ethanol. This intermediate is then reacted with trimethylsilyl chloride and acetic anhydride to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. Purification steps such as distillation and recrystallization are employed to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

(2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate involves its interaction with molecular targets through its amine and silyl ether groups. These interactions can lead to the formation of stable complexes, facilitating various chemical transformations. The compound’s ability to act as a weak base also plays a role in its reactivity and effectiveness in different applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate stands out due to its combination of amine and silyl ether functionalities, which provide unique reactivity and versatility in various chemical processes. This makes it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C12H27NO3Si

Molekulargewicht

261.43 g/mol

IUPAC-Name

[2-(diethylamino)ethoxy-trimethylsilylmethyl] acetate

InChI

InChI=1S/C12H27NO3Si/c1-7-13(8-2)9-10-15-12(16-11(3)14)17(4,5)6/h12H,7-10H2,1-6H3

InChI-Schlüssel

AKVFWMRGUMBSOW-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCOC(OC(=O)C)[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.